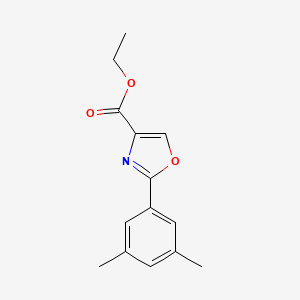
Glycine, glycylglycylglycylglycylglycylglycylglycylglycylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, glycylglycylglycylglycylglycylglycylglycylglycylglycyl-: is a polypeptide composed of multiple glycine residues. Glycine itself is the simplest amino acid, with a single hydrogen atom as its side chain. This polypeptide is essentially a long chain of glycine molecules linked together by peptide bonds. It is a unique compound due to its repetitive structure and simplicity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycine, glycylglycylglycylglycylglycylglycylglycylglycylglycyl- can be achieved through stepwise peptide synthesis. This involves the sequential addition of glycine residues to a growing peptide chain. The process typically uses protecting groups to prevent unwanted side reactions. The most common method is solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of such polypeptides can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, making the process more efficient and consistent. The use of high-throughput techniques allows for the production of large quantities of the polypeptide with high purity.
Chemical Reactions Analysis
Types of Reactions
Glycine, glycylglycylglycylglycylglycylglycylglycylglycylglycyl-: can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual glycine molecules.
Oxidation: Glycine residues can be oxidized to form glyoxylate.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of glycine.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used, although this is less common for glycine.
Major Products
Hydrolysis: Yields individual glycine molecules.
Oxidation: Produces glyoxylate and other oxidized derivatives.
Reduction: Can revert oxidized glycine back to its original form.
Scientific Research Applications
Glycine, glycylglycylglycylglycylglycylglycylglycylglycylglycyl-: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Serves as a substrate in enzymatic studies and protein engineering.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biodegradable polymers and as a buffering agent in biochemical assays.
Mechanism of Action
The mechanism of action of glycine, glycylglycylglycylglycylglycylglycylglycylglycylglycyl- primarily involves its interaction with enzymes and receptors in biological systems. Glycine residues can act as inhibitory neurotransmitters in the central nervous system by binding to glycine receptors. This binding can modulate the activity of ion channels and influence neuronal signaling pathways.
Comparison with Similar Compounds
Glycine, glycylglycylglycylglycylglycylglycylglycylglycylglycyl-: can be compared with other polypeptides and amino acid chains:
Glycylglycine: A dipeptide of glycine, simpler and shorter than the polypeptide .
Polyalanine: A polypeptide composed of alanine residues, differing in side chain structure and properties.
Polyglutamine: A polypeptide with glutamine residues, known for its role in certain neurodegenerative diseases.
The uniqueness of glycine, glycylglycylglycylglycylglycylglycylglycylglycylglycyl- lies in its repetitive glycine structure, making it a valuable model for studying peptide behavior and interactions.
Properties
Molecular Formula |
C30H52N10O11 |
|---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-[methyl-[2-(methylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C30H52N10O11/c1-31-11-21(41)32(2)12-22(42)33(3)13-23(43)34(4)14-24(44)35(5)15-25(45)36(6)16-26(46)37(7)17-27(47)38(8)18-28(48)39(9)19-29(49)40(10)20-30(50)51/h31H,11-20H2,1-10H3,(H,50,51) |
InChI Key |
ABYDTRQHLVSEAP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14856672.png)








![2-[4-(4-Methoxyphenyl)piperidin-1-YL]ethanamine](/img/structure/B14856731.png)




